1,3-Difluorobenzene-d4
Description
Significance of Deuterated Arenes in Advanced Chemical Inquiry
Deuterated aromatic compounds, or arenes, are crucial in a variety of scientific applications. rsc.org Their primary significance lies in the kinetic isotope effect (KIE), where the greater mass of deuterium (B1214612) leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. chinesechemsoc.org This difference in bond strength can slow down reactions that involve the cleavage of this bond, a phenomenon that is invaluable for elucidating reaction mechanisms and studying catalyst pathways. chem-station.comrsc.org
In analytical chemistry, deuterated arenes serve as excellent internal standards for mass spectrometry-based quantification, improving the accuracy of measurements. rsc.orgacs.org Furthermore, the unique nuclear spin properties of deuterium make these compounds essential for advanced Nuclear Magnetic Resonance (NMR) spectroscopy studies, aiding in the detailed structural elucidation of complex molecules. a2bchem.comcarlroth.com In the pharmaceutical industry, the "deuterium switch" has emerged as a strategy to enhance the metabolic stability of drugs, potentially leading to improved pharmacokinetic profiles. nih.gov The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, highlighting the therapeutic potential of this approach. rsc.org
Overview of 1,3-Difluorobenzene-d4 as a Model System in Contemporary Research
Among the vast array of deuterated arenes, this compound stands out as a valuable and versatile compound in chemical synthesis and analysis. a2bchem.com Its chemical structure, featuring a benzene (B151609) ring with two fluorine atoms at the 1 and 3 positions and four deuterium atoms replacing the ring hydrogens, makes it an important building block and research tool. chemicalbook.com
This compound is frequently utilized as a deuterated solvent or reagent in NMR spectroscopy. a2bchem.com The presence of the deuterium label allows researchers to distinguish between different hydrogen atoms in a molecule, which is critical for determining the structure and dynamics of organic compounds. a2bchem.com Additionally, this compound serves as a precursor for synthesizing other deuterium-labeled molecules, which are essential for investigating reaction mechanisms and metabolic pathways in pharmaceutical research. a2bchem.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 1173022-08-6 |
| Molecular Formula | C₆D₄F₂ |
| Molecular Weight | 118.12 g/mol |
| Boiling Point | 82 °C (lit.) chemicalbook.com |
| Density | 1.250 g/mL at 25 °C chemicalbook.com |
| Isotopic Purity | 98 atom % D |
Historical Context of Deuterium Labeling in Mechanistic and Spectroscopic Studies
The discovery of deuterium by Harold Urey in 1932 opened the door to its use in scientific research. scielo.org.mx Early applications in the 1960s demonstrated the potential of deuterium labeling in drug compounds. nih.gov However, it was in the mid-1990s that interest in deuterated compounds surged, driven by advancements in catalytic C-H activation and mass spectrometry. oaepublish.com
Initially, the primary use of deuterium labeling was to probe reaction mechanisms through the kinetic isotope effect. chem-station.com Over time, its application expanded significantly. The development of various deuteration methods, including hydrogen isotope exchange (HIE), has made the synthesis of selectively deuterated compounds more accessible. rsc.orgsnnu.edu.cn These advancements have been crucial for the growing use of deuterated compounds in pharmaceutical development, materials science, and as internal standards in analytical chemistry. chem-station.comacs.orgnih.gov The journey of deuterium from a scientific curiosity to a vital tool in research underscores its profound impact on our understanding of chemical and biological processes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,5-tetradeuterio-4,6-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2/c7-5-2-1-3-6(8)4-5/h1-4H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMGWPRHOOEKTA-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])F)[2H])F)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745734 | |
| Record name | 1,3-Difluoro(~2~H_4_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173022-08-6 | |
| Record name | 1,3-Difluoro(~2~H_4_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173022-08-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Strategies for 1,3 Difluorobenzene D4
Regioselective Deuteration Techniques for Aromatic Systems
Regioselective deuteration involves the specific placement of deuterium (B1214612) atoms at desired positions on an aromatic ring. The electronic properties and steric environment of the substrate, along with the choice of catalyst and reaction conditions, govern the selectivity of these transformations. For 1,3-difluorobenzene (B1663923), the two fluorine atoms significantly influence the reactivity of the four C-H bonds at the C2, C4, C5, and C6 positions, making regioselective deuteration a nuanced challenge.
Catalytic hydrogen-deuterium (H/D) exchange is one of the most direct and atom-economical methods for preparing deuterated aromatic compounds. chinesechemsoc.org These methods typically employ a transition metal catalyst to activate otherwise inert C-H bonds, facilitating exchange with a deuterium source.
A variety of catalytic systems have been developed for H/D exchange on aromatic rings. Classically, noble metals such as platinum, palladium, rhodium, and iridium are effective catalysts. nih.govresearchgate.net For instance, platinum-on-carbon (Pt/C) has been shown to be highly effective for the deuteration of aromatic rings using deuterium oxide (D₂O) as the deuterium source. researchgate.net Palladium catalysts, in contrast, often show a preference for deuterating aliphatic positions over aromatic ones. researchgate.net Earth-abundant metals like iron are also emerging as viable catalysts. nih.gov A stable trans-dihydride N-heterocyclic carbene (NHC) iron complex, for example, can catalyze H/D exchange on various aromatic hydrocarbons using deuterated benzene (B151609) (benzene-d₆) as the deuterium source under mild conditions (50 °C). nih.gov
The choice of deuterium source is also critical. Common sources include deuterium gas (D₂), D₂O, deuterated solvents like benzene-d₆ or deuterated acetic acid, and deuterated methanol (B129727) (MeOD). chinesechemsoc.orgnih.govresearchgate.netnih.gov The efficiency and applicability of these catalytic systems can vary based on the substrate and the presence of functional groups. Some systems tolerate a wide range of functionalities, including esters, amides, and halides, which is particularly relevant for fluoroaromatic compounds. nih.gov
Table 1: Comparison of Selected Catalytic Systems for Aromatic H/D Exchange
| Catalyst System | Deuterium Source | Typical Conditions | Key Characteristics | Reference |
|---|---|---|---|---|
| Pt/C | D₂O / H₂ atmosphere | Room Temperature - 180 °C | Effective for aromatic rings; higher tendency for aromatic positions than Pd/C. | researchgate.net |
| (PCNHCP)Fe(H)₂N₂ | Benzene-d₆ | 50–80 °C, N₂ atmosphere | Tolerates esters, amides, halides; regioselectivity influenced by sterics and electronics. | nih.gov |
| Iridium Complexes (e.g., Crabtree's catalyst) | D₂ gas | Mild (e.g., 25 °C) | Highly active; often directed by coordinating functional groups. | snnu.edu.cn |
| CF₃COOD (acid catalyst) | CF₃COOD | ~110 °C | Metal-free; selective for electron-rich positions via electrophilic aromatic substitution. | nih.gov |
Achieving site-selectivity in deuteration is paramount for synthesizing specifically labeled compounds. The outcome is generally dictated by a combination of electronic effects from existing substituents and the use of directing groups. nih.govsnnu.edu.cn
Ortho-Deuteration: The most common strategy for achieving ortho-deuteration is the use of a directing group. snnu.edu.cn Functional groups like amides, pyridines, and sulfonamides can coordinate to a metal catalyst (often iridium or palladium), bringing the catalyst into close proximity to the C-H bonds at the ortho position and facilitating selective H/D exchange. snnu.edu.cn For a substrate like 1,3-difluorobenzene, introducing a directing group could steer deuteration to a specific ortho position.
Meta- and Para-Deuteration: Selectivity for meta and para positions is often more challenging to control. It typically relies on the inherent electronic and steric properties of the substrate rather than a directing group. nih.gov For instance, in toluene, an iron-based catalyst preferentially deuterates the sterically most accessible meta and para positions. nih.gov In acid-catalyzed H/D exchange, deuteration occurs via an electrophilic aromatic substitution mechanism, favoring the most electron-rich positions. nih.gov For 1,3-difluorobenzene, the fluorine atoms are deactivating but ortho-, para-directing for electrophilic substitution. However, in metal-catalyzed reactions, electronic effects can be complex. For example, in fluorinated substrates, electronic effects from the fluorine atom can significantly influence regioselectivity, sometimes overriding steric factors. nih.gov Base-mediated deuteration has also been explored, which can provide access to remote meta and para positions, although sometimes with a lack of discrimination between the two. rsc.org
Catalytic Deuterium Exchange Methodologies
Isotopic Enrichment and Purity Assessment in 1,3-Difluorobenzene-d4 Synthesis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for confirming the structural integrity and the site-specificity of deuteration. rsc.orgresearchgate.net
¹H NMR: In ¹H NMR, the disappearance or reduction in the integration of a signal corresponding to a specific proton confirms that deuteration has occurred at that site. Comparing the residual ¹H signals to an internal standard allows for quantification of site-specific deuterium content. researchgate.net
¹³C NMR: The substitution of a hydrogen atom with deuterium induces a small change in the chemical shift of the attached carbon and adjacent carbons (an isotopic shift). Analyzing these shifts in ¹³C NMR spectra, particularly of quaternary carbons, can be used to quantify the degree of deuteration at neighboring sites, which is especially useful for analyzing complex mixtures of isotopologues. researchgate.net
Table 2: Analytical Techniques for Isotopic Purity Assessment of Deuterated Compounds
| Technique | Information Provided | Principle of Measurement | Reference |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HR-MS) | Overall isotopic enrichment (% d₀, d₁, d₂, etc.); Average % isotopic purity. | Measures the mass-to-charge ratio of ions, resolving the mass difference between H and D to show the distribution of isotopologues. | rsc.orgrsc.org |
| Proton Nuclear Magnetic Resonance (¹H NMR) | Site-specific deuteration; Quantification of deuterium at specific positions. | Detects the absence or attenuation of proton signals at sites where H has been replaced by D. | researchgate.net |
| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) | Site-specific deuteration; Quantification of isotopologues. | Measures the small upfield shifts (isotopic shifts) in carbon signals caused by adjacent deuterium atoms. | researchgate.net |
Emerging Synthetic Routes for Fluoroaromatic Deuterated Analogues
Research continues to yield novel and more efficient methods for the synthesis of deuterated compounds, including fluoroaromatics. These emerging routes often offer advantages in terms of efficiency, safety, selectivity, and substrate scope.
Continuous-Flow H-D Exchange: The use of continuous-flow reactors packed with a heterogeneous catalyst, such as Pt/C, represents a significant process innovation. oup.com This methodology allows for rapid H/D exchange (often within seconds), improved safety by minimizing the accumulation of hazardous reagents, and easy scalability. For the synthesis of deuterated aromatics, a solution of the substrate can be passed through a catalyst cartridge, enabling efficient and continuous production. oup.com
Electrochemical Methods: Electrochemical dehalogenative deuteration is an emerging strategy that offers excellent site-selectivity. xmu.edu.cn This approach involves the electrocatalytic reduction of a carbon-halogen bond in the presence of a deuterium source, typically D₂O. By starting with a specifically halogenated precursor, such as a bromo- or chloro-1,3-difluorobenzene, deuterium can be introduced at a precise location, circumventing the regioselectivity challenges of direct C-H activation. xmu.edu.cn
Advanced Catalytic and Metal-Free Systems: New catalytic systems are constantly being developed. This includes novel iron catalysts with phosphorus-doped supports (Fe-P pair-site catalysts) that show high efficiency and regioselectivity for deuterating anilines and heterocycles using D₂O. acs.org Furthermore, metal-free deuteration methods are gaining traction. One such method uses catalytic amounts of hexafluorophosphate (B91526) (PF₆⁻) in specialized solvents like deuterated 1,1,1,3,3,3-hexafluoroisopropanol (HFIP-d2) to activate C-H bonds for exchange with D₂O under ambient conditions. researchgate.net Photocatalysis is another frontier, using light to generate reactive radical species that facilitate deuteration under mild conditions. researchgate.net These methods provide powerful alternatives to traditional transition-metal-catalyzed reactions. acs.orgresearchgate.net
Advanced Spectroscopic Characterization of 1,3 Difluorobenzene D4
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the electronic and structural environment of nuclei within a molecule. For 1,3-Difluorobenzene-d4, various NMR techniques offer a detailed picture of the effects of deuterium (B1214612) and fluorine atoms on the magnetic properties of the carbon and hydrogen framework.
The substitution of hydrogen with deuterium (²H or D) induces noticeable changes in both ¹H and ¹³C NMR spectra, primarily known as isotope effects. In ¹H NMR, the most direct effect is the absence of signals from the deuterated positions. For this compound, where all four aromatic protons are replaced by deuterium, the ¹H spectrum is simplified, leaving only signals from any residual, non-deuterated sites or impurities.
In ¹³C NMR, deuterium substitution leads to more subtle but measurable "isotope shifts." Generally, a carbon atom bonded directly to a deuterium atom (a one-bond isotope effect, ¹ΔC(D)) will resonate at a slightly higher field (lower ppm value) compared to its protonated counterpart. This upfield shift is primarily due to the lower zero-point vibrational energy of the C-D bond compared to the C-H bond, which slightly alters the average bond length and, consequently, the electronic shielding around the carbon nucleus. acs.orgnih.gov Long-range isotope effects, across two or more bonds (e.g., ²ΔC(D), ³ΔC(D)), are also observed but are typically smaller in magnitude. researchgate.netnih.gov
Table 1: Typical Deuterium Isotope Effects on ¹³C NMR Chemical Shifts
| Isotope Effect Type | Typical Shift (ppm) | Description |
|---|---|---|
| ¹ΔC(D) (one-bond) | ~0.3 ppm (upfield) | Isotope shift on a carbon directly bonded to deuterium. nih.gov |
| ²ΔC(D) (two-bond) | Smaller, variable | Isotope shift on a carbon two bonds away from deuterium. |
Note: The exact values can vary based on the molecular environment and solvent.
¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org In this compound, the two fluorine atoms are chemically equivalent, and thus a single resonance is expected in the ¹⁹F NMR spectrum under standard conditions. However, the chemical shift of this resonance provides critical information about the electronic environment of the C-F bonds. aip.orgacs.org
The chemical shift dispersion in ¹⁹F NMR is significantly larger than in ¹H NMR, spanning a range of about 800 ppm, which makes it very sensitive to subtle changes in molecular structure and electronic effects. wikipedia.orgslideshare.net Theoretical and experimental studies on fluorobenzenes have shown that the ¹⁹F chemical shielding tensors are sensitive to bond lengths and interactions with the aromatic ring. acs.org The substitution of hydrogen with deuterium in this compound can cause a small secondary isotope shift in the ¹⁹F spectrum, reflecting the minor electronic perturbations transmitted through the benzene (B151609) ring.
Furthermore, ¹⁹F-¹H and ¹⁹F-¹³C spin-spin couplings are valuable for structural elucidation. In this compound, the characteristic ¹⁹F-¹H couplings would be absent and replaced by much smaller ¹⁹F-²H couplings. The remaining ¹⁹F-¹³C coupling constants provide connectivity information. Long-range couplings between the fluorine atoms and the deuterated carbons can also be observed. wikipedia.orgnih.gov
Table 2: Representative ¹⁹F NMR Data for Fluorobenzenes
| Compound | Isotropic Chemical Shift (ppm vs. CFCl₃) |
|---|---|
| Fluorobenzene | ~ -113 |
Note: Shifts can vary with solvent and concentration.
Deuterium is a quadrupolar nucleus (spin I=1), meaning its nucleus is not perfectly spherical. du.ac.in This property gives rise to a nuclear quadrupole moment, which interacts with local electric field gradients (EFGs) within the molecule. This interaction provides a highly efficient mechanism for nuclear relaxation. tandfonline.comworldscientific.com
The study of deuterium NMR relaxation times (T₁ and T₂) offers profound insights into molecular dynamics, such as rotational motion (tumbling), internal motions, and intermolecular interactions. numberanalytics.comnih.gov Because the quadrupolar interaction is often the dominant relaxation mechanism for deuterium, the relaxation rates are very sensitive to the rate and anisotropy of molecular reorientation. tandfonline.comtandfonline.com
In this compound, analyzing the deuterium NMR signal linewidths and relaxation times can characterize the rotational dynamics of the benzene ring. tandfonline.com While the quadrupolar interaction can lead to significant line broadening, deuterium has a relatively small quadrupole moment, often allowing for the observation of reasonably sharp signals and even spin-spin coupling to other nuclei under favorable conditions. du.ac.inreddit.com The relaxation behavior is a function of the correlation time for molecular motion, providing a direct probe of the dynamic processes occurring on the picosecond to nanosecond timescale. tandfonline.com
19F NMR for Elucidating Fluorine Environments
Vibrational Spectroscopy: Infrared and Raman Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. These methods are essential for determining molecular structure, bond strengths, and the dynamics of energy flow within molecules.
A non-linear molecule with N atoms has 3N-6 fundamental vibrational modes. For this compound (C₆D₄F₂), with 12 atoms, there are 30 fundamental modes. The assignment of these modes to specific molecular motions (e.g., C-D stretching, C-C stretching, ring bending) is a cornerstone of vibrational analysis. aip.orggoogle.com
The substitution of hydrogen with the heavier deuterium isotope causes significant shifts in the vibrational frequencies. Modes involving the motion of the substituted atoms, such as C-D stretching and bending vibrations, will shift to lower frequencies compared to the C-H modes in the non-deuterated isotopologue. This isotopic shift is a critical tool for making and verifying vibrational assignments. capes.gov.brumich.edu For example, C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region, whereas C-D stretching vibrations are found much lower, around 2200-2300 cm⁻¹.
IR and Raman spectroscopy are complementary techniques governed by different selection rules. libretexts.org For a molecule with a center of inversion, no vibrational mode can be both IR and Raman active (rule of mutual exclusion). While this compound does not have a center of inversion, the relative intensities of bands in the IR and Raman spectra still provide crucial information for assigning the symmetry of each vibrational mode. faccts.de Detailed studies on deuterated benzenes and p-difluorobenzene-d4 have provided a strong basis for the assignment of vibrational modes in related molecules. umich.edunih.gov
Table 3: Comparison of Typical Vibrational Frequencies (cm⁻¹) for C-H and C-D Bonds
| Vibrational Mode | C-H Frequency Range | C-D Frequency Range |
|---|---|---|
| Stretching | 3000 - 3100 | ~2250 |
| In-plane Bending | 1000 - 1300 | ~850 |
Source: General ranges from vibrational spectroscopy principles.
Intramolecular Vibrational Energy Redistribution (IVR) is the process by which vibrational energy, initially localized in a specific mode (often excited by a laser), flows to other vibrational modes within the same molecule. ethz.chnih.gov The rate and pathways of IVR are fundamental to understanding chemical reactivity and energy transfer processes.
The study of IVR often involves exciting a specific vibrational state, such as a C-H or C-D stretching overtone, and then monitoring the evolution of the vibrational energy over time, typically on a picosecond or femtosecond timescale. nih.gov The density of vibrational states at a given energy is a key factor influencing IVR. Molecules with a higher density of states tend to exhibit faster and more complete energy redistribution. tandfonline.comresearchgate.net
Deuteration significantly increases the density of vibrational states because the lower-frequency C-D modes allow for more possible combination and overtone bands at a given total vibrational energy. nih.gov Consequently, deuterated molecules like this compound are expected to exhibit different IVR dynamics compared to their protonated counterparts. Studies on similar molecules, such as deuterated p-difluorobenzene, have shown that the IVR threshold (the energy at which IVR becomes rapid) is lower in the deuterated species. nih.govresearchgate.net This is attributed directly to the increased density of vibrational states, which provides more pathways for the energy to be redistributed throughout the molecule. nih.gov
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,3-Difluorobenzene (B1663923) |
| p-difluorobenzene-d4 |
| Fluorobenzene |
Comparative Analysis with Protiated and Partially Deuterated Analogues
The substitution of hydrogen with deuterium in aromatic rings significantly influences their vibrational and rotational spectra. In the case of this compound, where all four hydrogens on the benzene ring are replaced by deuterium, these isotopic effects are pronounced.
Comparative studies with protiated (non-deuterated) 1,3-difluorobenzene and its partially deuterated analogues reveal key differences in their spectroscopic signatures. The increased mass due to deuterium substitution leads to a lowering of vibrational frequencies. This phenomenon, known as the isotopic shift, is a fundamental aspect of molecular spectroscopy. The C-D bond is stronger and has a different vibrational frequency compared to the C-H bond, which alters the energy landscape of the molecule. sci-hub.se
These changes are not uniform across all vibrational modes. The modes involving significant hydrogen atom displacement are most affected. For instance, C-H (or C-D) stretching and bending vibrations exhibit substantial shifts to lower wavenumbers upon deuteration. This selective shifting can be a powerful tool for assigning complex vibrational spectra, as it helps to identify the specific motions associated with each observed band.
Furthermore, the polarity of the stationary phase in techniques like gas chromatography plays a crucial role in separating isotopologues. sci-hub.se The subtle differences in the physical properties between deuterated and protiated compounds, arising from the differences in bond strengths and vibrational frequencies, can be exploited for their separation and individual analysis. sci-hub.se
Gas-Phase Electronic Spectroscopy and Fluorescence Studies
Gas-phase studies of this compound, particularly using electronic spectroscopy and fluorescence techniques, provide deep insights into its excited state properties and molecular conformations.
The S1-S0 fluorescence excitation spectrum of jet-cooled this compound reveals sharp, well-resolved vibronic features. This high resolution is achieved by cooling the molecules in a supersonic jet, which simplifies the spectrum by reducing rotational and vibrational congestion. The origin band (0-0 transition) of the S1 ← S0 electronic transition for similar deuterated difluorobenzenes has been identified with high precision. For example, the 0-0 band for p-difluorobenzene-d4 lies at 36,987 ± 1.0 cm⁻¹ (vacuum). researchgate.net
The analysis of the fluorescence excitation spectrum allows for the determination of the vibrational frequencies in the first electronically excited state (S1). By comparing these frequencies with those of the ground state (S0), obtained from techniques like dispersed fluorescence or Raman spectroscopy, one can understand how the molecular geometry and vibrational dynamics change upon electronic excitation.
Vibronic coupling refers to the interaction between electronic and vibrational motions in a molecule. In molecules like this compound, certain vibrational modes can "borrow" intensity from strongly allowed electronic transitions, leading to the appearance of bands in the electronic spectrum that would otherwise be forbidden. This phenomenon provides valuable information about the symmetry of the electronic states and the nature of the vibrational modes involved.
The pattern of Franck-Condon allowed vibrational activity and vibronically induced transitions in deuterated difluorobenzenes is often similar to their protiated counterparts. researchgate.net However, exceptions can arise due to mode scrambling, where the character of a normal mode is distributed among several vibrational motions. For instance, in p-difluorobenzene-d4, an a(g) mode becomes a prominent source of progressions due to harmonic mode scrambling, a feature not observed in the protiated version. researchgate.net
These spectroscopic studies are crucial for elucidating the molecular conformations and the potential energy surfaces of the ground and excited electronic states. The precise data obtained from high-resolution spectroscopy serves as a benchmark for theoretical calculations, helping to refine computational models of molecular structure and dynamics.
Analysis of S1-S0 Fluorescence Excitation Spectra
Microwave Spectroscopy for Rotational Constant Determination
Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. A molecule must possess a permanent dipole moment to have a rotational spectrum. The analysis of this spectrum provides highly accurate rotational constants, which are inversely proportional to the moments of inertia of the molecule.
For this compound, the determination of its rotational constants (A, B, and C) allows for the precise calculation of its molecular geometry, including bond lengths and bond angles. The moments of inertia depend on the masses of the atoms and their positions relative to the principal axes of rotation.
The following table illustrates the type of data obtained from microwave spectroscopy for related molecules, showcasing the precision of this technique.
| Compound | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) |
| 1-chloro-4-fluorobenzene | 5646.073(87) | 956.7374(2) | 818.1184(3) |
| 1-chloro-4-fluorobenzene (³⁷Cl) | 5646.218(131) | 931.9794(3) | 799.9468(3) |
| 1,2,3-trifluorobenzene | 2319.5995(2) | 1757.8298(2) | 999.9370(1) |
Table 1: Example Rotational Constants for Similar Halogenated Benzenes. researchgate.net
Theoretical and Computational Investigations on 1,3 Difluorobenzene D4
Quantum Chemical Calculations of Molecular Structure and Energetics
Quantum chemical calculations are fundamental to understanding the geometry and stability of 1,3-difluorobenzene-d4. These methods provide a theoretical framework for predicting molecular properties that can be compared with experimental data.
Density Functional Theory (DFT) has become a powerful tool for the computational study of molecular systems due to its balance of accuracy and computational cost. nih.gov DFT methods are widely used to optimize the molecular geometry and calculate the electronic structure of molecules like this compound. Functionals such as B3LYP, often paired with basis sets like 6-31G(d) or larger, are employed to model the electronic and structural properties. pku.edu.cn For instance, DFT calculations have been used to investigate the mechanisms of palladium-catalyzed C-F bond activation in fluorobenzenes, providing insights into potential reaction pathways. rsc.org
The table below shows DFT-calculated vibrational frequencies for the non-deuterated 1,3-difluorobenzene (B1663923), which serve as a reference for understanding the vibrational spectrum of the d4-isotopologue.
| Mode | Symmetry | Calculated Frequency (cm⁻¹) |
| 1 | a1 | 3247 |
| 2 | a1 | 1686 |
| 3 | a1 | 1373 |
| 4 | a1 | 1342 |
| 5 | a1 | 1146 |
| 6 | a1 | 1064 |
| 7 | a1 | 864 |
| 8 | a1 | 557 |
| 9 | b2 | 3242 |
| 10 | b2 | 1650 |
| 11 | b2 | 1528 |
| 12 | b2 | 1238 |
| 13 | b2 | 1195 |
| 14 | b2 | 703 |
| 15 | b2 | 433 |
Data sourced from ab initio calculations on 1,3-difluorobenzene. The substitution with deuterium (B1214612) in the d4 isotopologue would lead to a predictable lowering of the frequencies of vibrational modes involving C-D movement.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are crucial for the accurate prediction of spectroscopic parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are employed to calculate properties such as vibrational frequencies and rotational constants. ias.ac.inumich.edu
For the isomeric difluorobenzenes, ab initio computations of harmonic frequencies have been performed using the split-valence 3-21G basis set. ias.ac.in These calculated frequencies are typically scaled by empirical factors to correct for systematic errors inherent in the theoretical model, with different scaling factors often applied for planar and non-planar modes. ias.ac.in The use of analytic second derivatives for excited-state energies in models like CC2 allows for the calculation of anharmonic corrections to vibrational frequencies, leading to better agreement with experimental spectra. rsc.org
A study on deuterated p-difluorobenzene (pDFB-d4) utilized ab initio calculations to predict its structure and vibrational frequencies, finding the molecule to be planar with D2h symmetry in both its ground and first excited electronic states. researchgate.net Similar computational approaches are directly applicable to this compound to predict its spectroscopic constants with high accuracy. nih.gov
Density Functional Theory (DFT) Applications
Simulation of Spectroscopic Signatures and Vibrational Modes
Computational simulations are essential for interpreting experimental spectra and understanding the complex vibrational dynamics within a molecule. For this compound, simulations of its infrared (IR) and Raman spectra can be performed based on the calculated vibrational frequencies and intensities from DFT or ab initio methods.
The study of intramolecular vibrational energy redistribution (IVR) in the S1 excited state of deuterated p-difluorobenzene (pDFB-d4) provides a valuable analogue for understanding the potential behavior of this compound. researchgate.net In pDFB-d4, dispersed fluorescence spectra revealed that congestion, indicative of IVR, begins to appear as the vibrational level energy exceeds 2000 cm⁻¹. researchgate.net Computational predictions indicated substantial harmonic mode scrambling in pDFB-d4, which accounts for additional observed vibrational activity. researchgate.net These findings suggest that similar complexities in the vibrational dynamics, driven by deuteration, would be present in this compound.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry is a key tool for exploring the mechanisms of chemical reactions, including the identification of intermediates and transition states. While specific studies on the reaction pathways of this compound are not prominent, research on related fluorinated benzenes offers significant insights into the methodologies and potential reactive behavior.
DFT calculations have been used to model the thermal cyclotrimerization of fluoroacetylenes, which can lead to the formation of fluorinated benzene (B151609) derivatives. pku.edu.cn These studies elucidate the reaction pathways, including the structures and energetics of intermediates and transition states, and help explain the regioselectivity of such reactions. pku.edu.cn Furthermore, computational investigations into the palladium-catalyzed C–F alumination of fluorobenzenes have revealed plausible competing mechanistic pathways. rsc.org One pathway involves a concerted oxidative addition, while another proceeds through a stepwise C–H activation followed by C–F functionalization, which explains the observed regioselectivity. rsc.org These computational models provide a framework for predicting and understanding the potential reactivity of this compound in similar catalytic systems.
Isotopic Perturbations in Electronic Structure and Dynamics
The substitution of hydrogen with deuterium in this compound introduces isotopic perturbations that, while small, can have measurable effects on the molecule's electronic structure and dynamics. The primary effect of deuteration is on the vibrational frequencies, which in turn can influence vibronic coupling and other dynamic processes.
Theoretical studies on the isotope effect in other molecules have shown that while electronic effects are the dominant source of properties like optical activity, there is a non-negligible contribution from nuclear vibrations that changes with isotopic substitution. nih.govchemrxiv.org The change in mass upon H→D substitution primarily affects the vibrational modes involving the substituted atoms. nih.gov In the case of this compound, the C-D stretching, bending, and wagging modes will have lower frequencies compared to the C-H modes in the parent compound.
This change in vibrational structure can impact the electronic properties through vibronic interactions. Studies on the electron affinities of fluorinated benzenes show a complex potential energy surface for their radical anions, resulting from the avoided crossing of close-lying π* states and the presence of a low-lying, vibronically active σ* state. researchgate.net The alteration of the vibrational manifold upon deuteration in this compound could subtly modify these vibronic couplings and the dynamics of processes like electron attachment or intramolecular vibrational energy redistribution.
Applications of 1,3 Difluorobenzene D4 in Mechanistic and Analytical Chemistry
Kinetic Isotope Effect (KIE) Studies
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. libretexts.org The KIE is a powerful tool for understanding reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step. libretexts.org
Elucidation of Reaction Mechanisms in Organofluorine Chemistry
In the realm of organofluorine chemistry, understanding reaction mechanisms is crucial for the development of new synthetic methodologies. mdpi.com 1,3-Difluorobenzene-d4 can be used as a substrate in these reactions to probe the involvement of C-H (or C-D) bond cleavage in the rate-limiting step. For instance, in electrophilic fluorination reactions, the absence of a significant kinetic isotope effect (where kH/kD is close to 1) suggests that the C-H bond is not broken in the slowest step of the reaction. researchgate.net This was observed in the fluorination of aromatic compounds with N-F type reagents, where small deuterium (B1214612) isotope effects (kH/kD = 0.86-0.99) indicated that the decomposition of the Wheland-type intermediate is not the rate-determining step. researchgate.net
Deuterium KIEs in C-H Bond Activation Processes
The activation of C-H bonds is a fundamental process in organometallic chemistry. researchgate.net Deuterium kinetic isotope effects are a key experimental tool for investigating the mechanisms of these reactions. researchgate.netresearchgate.net In the catalytic borylation of 1,3-difluorobenzene (B1663923), deuterium KIEs have supported an irreversible but not turnover-limiting C(sp2)-H oxidative addition. researcher.life This indicates that while the C-H bond is broken, this step is not the slowest in the catalytic cycle. The magnitude of the KIE can provide insights into the transition state geometry of the C-H activation step. researchgate.net
Solvent Isotope Effects in Reaction Kinetics
While this compound is primarily used to probe substrate KIEs, the principles of isotope effects also extend to the solvent in which a reaction is carried out. Comparing reaction rates in a non-deuterated solvent versus a deuterated solvent can reveal the role of the solvent in the reaction mechanism, such as its involvement in proton transfer steps. Although direct studies citing this compound in solvent isotope effect studies are not prevalent, the concept is a cornerstone of mechanistic chemistry. researcher.life
Internal Standard Development in Quantitative Analytical Methodologies
Internal standards are essential in analytical chemistry for improving the precision and accuracy of quantitative measurements. An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the analytical instrument. Isotopically labeled compounds, such as this compound, are excellent internal standards because their chemical and physical properties are nearly identical to their non-deuterated counterparts, but they have a different mass-to-charge ratio, allowing for easy differentiation by mass spectrometry. acs.org
Application in Gas Chromatography-Mass Spectrometry (GC-MS)
In GC-MS analysis, this compound can serve as a reliable internal standard for the quantification of volatile organic compounds (VOCs), including its non-deuterated analog, 1,3-difluorobenzene. epa.govthermofisher.com Because it co-elutes with or elutes very close to the analyte of interest, it experiences similar matrix effects and variations in sample preparation and instrument response. epa.govlcms.cz This leads to more accurate and reproducible quantification. For example, in environmental analysis, deuterated analogs of dichlorobenzenes, which are chemically related to difluorobenzenes, are commonly used as internal standards for the determination of VOCs in various matrices. lcms.czteledynelabs.comresearchgate.netsigmaaldrich.com
Development of Isotope Dilution Mass Spectrometry Protocols
Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique for highly accurate quantification. a2gov.orgosti.gov This method involves adding a known amount of an isotopically labeled standard (like this compound) to a sample containing the analyte (1,3-difluorobenzene). osti.gov The concentration of the analyte is then determined by measuring the ratio of the natural isotope to the labeled isotope. osti.gov This approach effectively corrects for analyte loss during sample preparation and analysis, making it a robust and reliable quantification method. researchgate.neta2gov.org
Tracers in Advanced Chemical Systems Research
The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, creates a molecular probe that is nearly identical in structure and reactivity to its parent compound, yet distinguishable by mass-sensitive analytical techniques. scielo.org.mx This principle underlies the use of this compound (C₆D₄F₂) as a tracer in sophisticated chemical research. Its utility stems from the mass difference imparted by the four deuterium atoms, which allows it to be differentiated from its non-deuterated counterpart, 1,3-Difluorobenzene (C₆H₄F₂), by methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. scielo.org.mxgoogle.com
In the study of complex chemical systems, understanding the movement and diffusion of individual components is paramount. This compound serves as an effective tracer for investigating these phenomena. By introducing a known quantity of the deuterated compound into a system, researchers can track its movement and concentration over time, providing insights into diffusion coefficients, transport rates, and the dynamics of mixing processes.
The primary advantage of using a deuterated tracer is that it minimally perturbs the system under investigation. The physical and chemical properties of this compound are very similar to those of its protic analogue, ensuring that its transport behavior accurately reflects that of the non-deuterated species. However, the mass difference is significant enough to be detected, for example, in purge-and-trap gas chromatography/mass spectrometry (GC/MS) analysis, a technique used for analyzing volatile organic compounds. epa.gov Stable heavy isotopes are frequently incorporated into molecules to act as tracers for quantitation during developmental processes. medchemexpress.com
Below is a data table comparing the key physical properties of 1,3-Difluorobenzene and its deuterated isotopologue, which are critical for transport studies.
| Property | 1,3-Difluorobenzene | This compound |
| Molecular Formula | C₆H₄F₂ | C₆D₄F₂ |
| Molecular Weight ( g/mol ) | 114.09 scbt.com | 118.12 sigmaaldrich.com |
| Boiling Point (°C) | 82 sigmaaldrich.com | 82 sigmaaldrich.com |
| Density (g/mL at 25 °C) | 1.163 sigmaaldrich.com | 1.250 sigmaaldrich.com |
| CAS Number | 372-18-9 scbt.com | 1173022-08-6 sigmaaldrich.com |
This table presents a comparison of fundamental physical properties for 1,3-Difluorobenzene and its deuterated form, highlighting the slight differences that enable its use as a tracer while maintaining similar physical behavior.
The replacement of hydrogen with deuterium can subtly influence intermolecular forces due to differences in bond lengths and vibrational frequencies. The C-D bond has a lower vibrational frequency compared to the C-H bond. rsc.org This alteration, known as the isotopic effect, makes this compound a valuable tool for probing weak intermolecular interactions and the dynamics of solvation.
In its non-deuterated form, 1,3-difluorobenzene is known to participate in weak electrostatic and dispersive forces, including C–H⋯F hydrogen bonds and C–H⋯π interactions, which govern its crystal packing structure. nih.gov By comparing the spectroscopic signatures (e.g., via FTIR or NMR) of 1,3-Difluorobenzene with those of this compound in various solvents or condensed phases, researchers can elucidate the nature and strength of these subtle interactions. The change in vibrational modes upon deuteration can reveal details about the involvement of specific C-H/C-D bonds in molecular interactions. rsc.org
Furthermore, studying the rotational and translational diffusion of this compound in different solvent environments provides detailed information about solvation shell structure and dynamics. Changes in the relaxation times measured by NMR spectroscopy can be correlated with the strength of solute-solvent interactions, offering a window into the molecular-level organization of liquids.
Investigating Molecular Transport and Diffusion Phenomena
Advanced Material Science Investigations Utilizing Deuteration Principles
The principles of deuteration extend beyond tracer applications into the realm of materials science, where the substitution of hydrogen with deuterium can significantly alter the bulk properties of materials. rsc.orgresearchgate.net Deuterated compounds are increasingly used in the development of specialized materials, including polymers and metal-organic frameworks. google.comresearchgate.net this compound, as a deuterated aromatic building block, can be incorporated into such materials to fine-tune their characteristics.
The kinetic isotope effect (KIE) is a key principle, where the greater mass of deuterium results in a stronger C-D bond compared to a C-H bond. scielo.org.mxrsc.org This increased bond strength means more energy is required to break the C-D bond, which can translate to enhanced thermal and chemical stability in materials synthesized with deuterated precursors. scielo.org.mxresearchgate.net For example, deuterated polystyrene has been noted for its chemical and physical stability. researchgate.net
The impact of deuteration on material properties is summarized in the table below.
| Property Affected | Influence of Deuteration (H → D) | Scientific Rationale |
| Thermal Stability | Increased | Stronger C-D bond requires more energy to break (Kinetic Isotope Effect). scielo.org.mxrsc.org |
| Optical Properties | Enhanced | Lower vibrational modes of D atoms can reduce non-radiative transitions, improving luminescence efficiency. rsc.org |
| Polymer Properties | Modified | Changes in intermolecular forces and chain packing can affect glass transition temperature and mechanical properties. |
| Ferroelectric Properties | Altered Curie Temperature | Geometric isotope effects induced by deuteration on hydrogen bonds can significantly change the temperature of phase transition. rsc.org |
This table outlines the general effects of substituting hydrogen with deuterium on various physical and chemical properties of materials, providing the underlying scientific reasons for these changes.
The use of this compound in the synthesis of deuterated polymers or other advanced materials allows for the creation of products with specific, enhanced properties. For instance, incorporating it into a polymer backbone could increase the material's resistance to thermal degradation or alter its optical characteristics for applications in electronics or photonics. rsc.org These investigations are crucial for designing next-generation materials with tailored functionalities for a wide range of technological applications. researchgate.net
An in-depth examination of this compound reveals significant potential for advancing multiple scientific domains. This deuterated aromatic compound is at the forefront of future research and presents unique challenges, driving innovation from synthetic chemistry to analytical sciences.
Future Research Perspectives and Challenges
The unique properties of 1,3-Difluorobenzene-d4, stemming from the replacement of hydrogen with its heavier isotope, deuterium (B1214612), position it as a critical tool for future scientific inquiry. The challenges associated with its synthesis and application are simultaneously paving the way for new technologies and deeper understanding across various chemical disciplines.
Q & A
Q. What are the standard synthetic routes for 1,3-Difluorobenzene-d4, and how do isotopic labeling methods affect yield?
Deuterated fluorobenzenes like this compound are typically synthesized via halogen-exchange reactions using deuterated precursors (e.g., D₂O or deuterated acids) under controlled conditions. A common approach involves catalytic deuteration of 1,3-difluorobenzene using platinum or palladium catalysts in deuterium gas atmospheres . Yield optimization requires precise control of reaction time, temperature, and catalyst loading. For example, prolonged reaction times may lead to over-deuteration or side reactions. Analytical validation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) is critical to confirm isotopic purity and positional deuteration .
Q. How is this compound characterized in terms of structural and isotopic integrity?
Key techniques include:
- NMR : ¹⁹F NMR distinguishes fluorine environments, while ²H NMR quantifies deuterium incorporation.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic distribution.
- X-ray Crystallography : Resolves crystal packing effects, particularly useful for studying intermolecular interactions in fluorinated systems .
Cross-validation with computational models (e.g., density functional theory, DFT) ensures structural assignments align with experimental data .
Q. What are the primary applications of this compound in environmental and pharmaceutical research?
- Environmental Studies : Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for quantifying fluorinated pollutants due to its stability and low background interference .
- Pharmaceutical Research : Serves as a deuterated analog in metabolic pathway tracing, improving detection limits in mass spectrometry-based assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across solvents?
Discrepancies often arise from solvent polarity, temperature, or measurement techniques. A systematic approach includes:
- Solvent Screening : Test solubility in deuterated solvents (e.g., DMSO-d₆, CDCl₃) under standardized conditions.
- Computational Modeling : Use COSMO-RS or molecular dynamics simulations to predict solubility trends .
- Cross-Validation : Compare results from gravimetric analysis, NMR dilution experiments, and UV-Vis spectroscopy .
Q. What strategies optimize the regioselective deuteration of 1,3-Difluorobenzene while minimizing side reactions?
- Catalyst Selection : Palladium-on-carbon (Pd/C) in D₂O selectively deuterates aromatic positions without disrupting fluorine substituents .
- Kinetic Control : Short reaction times and low temperatures favor partial deuteration.
- Isotopic Exchange Monitoring : Real-time monitoring via in-situ FTIR or Raman spectroscopy helps terminate reactions at desired deuteration levels .
Q. How do isotopic effects (²H vs. H) influence reaction kinetics in studies using this compound?
Deuterium’s higher mass reduces vibrational frequencies, leading to slower reaction rates in processes like electrophilic substitution. For example:
- Kinetic Isotope Effects (KIE) : Measure via competitive reactions between deuterated and non-deuterated analogs.
- Computational Insights : DFT calculations quantify energy barriers for deuterium vs. hydrogen migration .
Q. What advanced computational tools predict the environmental persistence of this compound degradation products?
- QSPR Models : Quantitative structure-property relationship models estimate half-lives in soil/water.
- ReaxFF Simulations : Simulate bond cleavage pathways under environmental conditions (e.g., UV exposure, microbial action) .
- EPA DSSTox Database : Cross-reference predicted metabolites with known toxicological profiles .
Methodological Notes
- Safety : Always handle fluorinated deuterated compounds in fume hoods with PPE (gloves, goggles) due to potential volatility and toxicity .
- Data Reproducibility : Archive raw spectral data (NMR, MS) in repositories like PubChem or Zenodo for transparency .
- Ethical Compliance : Adhere to institutional guidelines for isotopic waste disposal to prevent environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
